Sclarene

Description

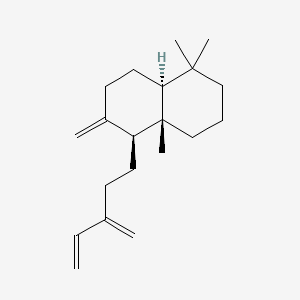

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H32 |

|---|---|

Molecular Weight |

272.5 g/mol |

IUPAC Name |

(4aS,8S,8aS)-4,4,8a-trimethyl-7-methylidene-8-(3-methylidenepent-4-enyl)-2,3,4a,5,6,8-hexahydro-1H-naphthalene |

InChI |

InChI=1S/C20H32/c1-7-15(2)9-11-17-16(3)10-12-18-19(4,5)13-8-14-20(17,18)6/h7,17-18H,1-3,8-14H2,4-6H3/t17-,18-,20+/m0/s1 |

InChI Key |

KYLKKZSVPLUGCC-CMKODMSKSA-N |

SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC(=C)C=C)C)C |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CCC(=C)C=C)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC(=C)C=C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Sclarene: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclarene, a naturally occurring diterpene hydrocarbon, is a significant molecule found predominantly in the essential oil of Salvia sclarea (clary sage).[1] Its unique chemical structure and properties have garnered interest not only in the fragrance and flavor industries but also in biomedical research for its potential biological activities. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, physicochemical properties, biosynthetic pathway, and relevant experimental methodologies for its study.

Chemical Structure and Identification

This compound is a bicyclic diterpene with a labdane (B1241275) skeleton.[2] Its chemical identity is defined by the following identifiers:

| Identifier | Value | Source(s) |

| IUPAC Name | (4aS,8S,8aS)-4,4,8a-trimethyl-7-methylidene-8-(3-methylidenepent-4-enyl)-2,3,4a,5,6,8-hexahydro-1H-naphthalene | [3] |

| Molecular Formula | C₂₀H₃₂ | [2] |

| CAS Number | 511-02-4 | [4] |

| Molecular Weight | 272.47 g/mol | [2] |

| Canonical SMILES | C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CCC(=C)C=C)(C)C | [4] |

| InChI Key | KYLKKZSVPLUGCC-CMKODMSKSA-N | [4] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and potential applications.

| Property | Value | Source(s) |

| Appearance | Clear mobile liquid | [5] |

| Color | Colorless to pale yellow | [5] |

| Odor | Woody, green, terpenic, earthy, warm | [1][5] |

| Boiling Point | 337.00 to 338.00 °C @ 760.00 mm Hg | [3] |

| Flash Point | 151.67 °C (305.00 °F) | [3] |

| Density | 0.9402 g/cm³ @ 18 °C | [6] |

| Vapor Pressure | 0.000201 mmHg @ 25.00 °C (estimated) | [3] |

| logP (o/w) | 8.712 (estimated) | [3] |

| Solubility in Water | 0.0002378 mg/L @ 25 °C (estimated) | [3] |

| Solubility in Ethanol | Soluble | [7] |

Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the broader diterpenoid pathway in plants, originating from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are used to form the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). The formation of the characteristic labdane skeleton of this compound is then catalyzed by a two-step cyclization reaction involving two classes of diterpene synthases (diTPSs). While the direct biosynthetic pathway to this compound is not fully elucidated, it is understood to be closely related to the biosynthesis of sclareol.

Modulation of Inflammatory Pathways

While direct studies on this compound are limited, diterpenoids as a class have been shown to exert anti-inflammatory effects by modulating key signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Diterpenoids can interfere with this cascade at various points, leading to a reduction in the inflammatory response.[8][9]

Experimental Protocols

Extraction and Purification of this compound from Salvia sclarea

Objective: To extract and purify this compound from the aerial parts of Salvia sclarea.

Methodology: Supercritical Fluid Extraction (SFE) followed by chromatographic purification.[10]

-

Plant Material Preparation: Air-dry the aerial parts of Salvia sclarea at room temperature until a constant weight is achieved. Grind the dried material into a coarse powder.

-

Supercritical Fluid Extraction (SFE):

-

Pack the ground plant material into the extraction vessel of an SFE system.

-

Set the extraction parameters:

-

Pressure: 100 bar

-

Temperature: 40 °C

-

CO₂ flow rate: 2 kg/h

-

-

Perform the extraction for a predetermined duration (e.g., 4 hours).

-

Collect the extract in a separator vessel.[10]

-

-

Fractionation of the Extract:

-

The crude extract can be further fractionated using column chromatography.

-

Pack a silica (B1680970) gel column with a suitable non-polar solvent (e.g., n-hexane).

-

Dissolve the crude extract in a minimal amount of the same solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

-

Purification:

-

Pool the this compound-rich fractions and concentrate them under reduced pressure.

-

For higher purity, perform preparative High-Performance Liquid Chromatography (HPLC) on the concentrated fraction using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient).

-

-

Identification and Quantification:

-

Confirm the identity of the purified this compound using Gas Chromatography-Mass Spectrometry (GC-MS) by comparing the mass spectrum with a reference standard or library data.[10]

-

Quantify the purity of the isolated this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) with an internal or external standard.

-

In Vitro Antimicrobial Activity Assessment

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Method.[11]

-

Preparation of this compound Stock Solution: Dissolve a known weight of purified this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to prepare a high-concentration stock solution.

-

Preparation of Microbial Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

-

Broth Microdilution Assay:

-

In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

Add 10 µL of the standardized microbial inoculum to each well.

-

Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

-

Incubation: Incubate the plates at the optimal temperature for the respective microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of this compound on a human cancer cell line (e.g., MCF-7 breast cancer cells).

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.[12]

-

Cell Culture: Culture MCF-7 cells in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment with this compound: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48 hours.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cell growth).

Conclusion

This compound is a diterpene with a well-defined chemical structure and a range of interesting physicochemical properties. Its biosynthesis from GGPP highlights its place within the complex network of plant secondary metabolism. While research into its specific biological activities is ongoing, its structural similarity to other bioactive diterpenoids suggests potential for further investigation, particularly in the areas of anti-inflammatory and antimicrobial research. The experimental protocols outlined in this guide provide a foundation for researchers to explore the properties and potential applications of this intriguing natural product.

References

- 1. This compound|High-Quality Diterpene for Research [benchchem.com]

- 2. This compound | C20H32 | CID 11323257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 511-02-4 [thegoodscentscompany.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Molecular Signaling Pathways Behind the Biological Effects of Salvia Species Diterpenes in Neuropharmacology and Cardiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Immunomodulatory Activity of Diterpenes over Innate Immunity and Cytokine Production in a Human Alveolar Epithelial Cell Line Infected with Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Supercritical Fluid Extraction of Essential Oil and Sclareol from a Clary Sage Concrete - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Sclarene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sclarene, a bicyclic diterpene hydrocarbon, is a molecule of significant interest due to its role as a key precursor in the synthesis of the commercially valuable fragrance compound Ambrox®, as well as its own potential biological activities. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, with a primary focus on the well-characterized pathway to its immediate precursor, sclareol (B1681606), in Salvia sclarea (clary sage). Additionally, it explores an alternative microbial pathway for direct this compound production. This document summarizes the key enzymatic steps, provides available quantitative data, and outlines relevant experimental protocols to support further research and development in the fields of metabolic engineering, synthetic biology, and natural product chemistry.

Introduction

This compound (C₂₀H₃₂) is a naturally occurring diterpene that serves as a direct biological precursor to sclareol, a diterpene alcohol of significant commercial importance.[1] Sclareol is a primary starting material for the semi-synthesis of Ambrox®, a valuable substitute for ambergris in the fragrance industry.[1] The biosynthesis of this compound and sclareol originates from the universal C20 isoprenoid precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP).[1] In plants, the synthesis of these diterpenes is predominantly localized in the plastids and proceeds through the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[1][2] This guide will detail the enzymatic transformations from GGPP to this compound, focusing on the key diterpene synthases (diTPSs) involved in this process.

The Sclareol Biosynthetic Pathway in Salvia sclarea

The biosynthesis of sclareol in clary sage is a two-step process catalyzed by two distinct monofunctional diterpene synthases.[2]

Step 1: Cyclization of GGPP by SsLPPS (Class II diTPS)

The first committed step is the protonation-initiated cyclization of GGPP to form labda-13-en-8-ol diphosphate (LPP). This reaction is catalyzed by a class II diTPS known as SsLPPS.[2] In this reaction, the linear GGPP molecule is folded and cyclized to form the characteristic bicyclic labdane (B1241275) skeleton, with the concomitant addition of a hydroxyl group at the C-8 position and the retention of the diphosphate moiety.[2][3]

Step 2: Conversion of LPP to Sclareol by SsSS (Class I diTPS)

The intermediate LPP is then converted to sclareol by a class I diTPS, sclareol synthase (SsSS).[2] This reaction involves the ionization of the diphosphate group from LPP, followed by a hydroxylation at the C-13 position to yield the final sclareol product.[2]

From Sclareol to this compound:

This compound is the dehydration product of sclareol. While this conversion is chemically straightforward and can be achieved under acidic conditions, the specific enzymatic machinery responsible for this dehydration step in Salvia sclarea has not yet been fully elucidated. It is possible that this conversion occurs non-enzymatically in planta under specific physiological conditions, or that a yet-to-be-identified "sclareol dehydratase" exists.

An Alternative Microbial Pathway to this compound

An alternative, direct enzymatic route to this compound has been identified in the actinomycete Kitasatospora griseola. This pathway utilizes a class I diTPS, known as CYC2.

The CYC2 enzyme has been shown to convert copalyl diphosphate (CDP), another bicyclic diterpene diphosphate intermediate, directly into this compound.[4] This discovery highlights a different evolutionary strategy for the biosynthesis of this diterpene hydrocarbon and presents a potential target for metabolic engineering efforts aimed at direct microbial production of this compound.

Signaling Pathways and Biosynthetic Workflows

The following diagrams illustrate the key biosynthetic pathways and a general experimental workflow for the characterization of the enzymes involved.

Figure 1: Biosynthetic pathway of this compound from the MEP pathway intermediates in Salvia sclarea.

Figure 2: General experimental workflow for the characterization of this compound biosynthetic enzymes.

Quantitative Data

Table 1: Sclareol Production in Engineered Saccharomyces cerevisiae

| Strain | Engineering Strategy | Titer (mg/L) | Reference |

| Engineered S. cerevisiae | Overexpression of sclareol biosynthetic genes and optimization of precursor supply | 536.2 | [5] |

| Co-culture of S. cerevisiae and C. albidus | Modular co-culture system for sclareolide (B1681565) production from sclareol | 626.3 (sclareolide) | [5] |

Note: Specific enzyme kinetic parameters (Km, kcat, Vmax) for SsLPPS and SsSS are not yet reported in peer-reviewed literature.

Experimental Protocols

The following sections provide generalized protocols for key experiments in the study of the this compound biosynthetic pathway. These should be optimized for specific laboratory conditions and research objectives.

Heterologous Expression and Purification of Diterpene Synthases

This protocol describes the general steps for producing and purifying recombinant SsLPPS and SsSS from E. coli.

1. Gene Cloning and Vector Construction:

- Synthesize codon-optimized open reading frames (ORFs) for SsLPPS and SsSS based on sequences available in public databases (e.g., GenBank).

- Clone the ORFs into a suitable E. coli expression vector, such as pET-28a(+) or pGEX, which typically provide an N- or C-terminal affinity tag (e.g., His-tag, GST-tag) for purification.

2. Heterologous Expression:

- Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

- Continue incubation at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance soluble protein expression.

3. Protein Purification:

- Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).

- Lyse the cells by sonication or high-pressure homogenization.

- Clarify the lysate by centrifugation to remove cell debris.

- Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins).

- Wash the column with a wash buffer containing a slightly higher concentration of the competing ligand (e.g., 20-40 mM imidazole for Ni-NTA).

- Elute the recombinant protein with an elution buffer containing a high concentration of the competing ligand (e.g., 250-500 mM imidazole for Ni-NTA).

- Assess the purity of the eluted protein by SDS-PAGE.

- Desalt and exchange the buffer of the purified protein using a desalting column or dialysis into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT).

In Vitro Diterpene Synthase Assay

This protocol outlines a method for assaying the activity of the purified SsLPPS and SsSS enzymes.

1. Reaction Setup:

- Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 7.5 mM MgCl₂, 5% (v/v) glycerol, and 5 mM DTT).

- In a microcentrifuge tube, combine the purified enzyme (1-5 µg) with the reaction buffer.

- For the coupled assay to produce sclareol, include both SsLPPS and SsSS in the reaction mixture.

2. Substrate Addition and Incubation:

- Initiate the reaction by adding the substrate, GGPP (for SsLPPS or the coupled assay) or LPP (for SsSS), to a final concentration of 10-50 µM.

- Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for 1-4 hours.

3. Product Extraction:

- Stop the reaction by adding a stop solution (e.g., 500 µL of 50 mM EDTA, pH 8.0).

- To analyze the diterpene alcohol products, the diphosphate-containing intermediates must be dephosphorylated. Add alkaline phosphatase (e.g., 10 units) and incubate for an additional 1-2 hours at 37°C.

- Extract the products by adding an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate), vortexing vigorously, and then centrifuging to separate the phases.

- Carefully transfer the organic phase to a new tube and concentrate it under a stream of nitrogen gas.

GC-MS Analysis of Diterpenes

This protocol provides general parameters for the analysis of this compound and sclareol by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

- Resuspend the concentrated organic extract from the enzyme assay in a small volume of a suitable solvent (e.g., 100 µL of hexane or ethyl acetate).

- If derivatization is required to improve volatility and peak shape, silylate the sample by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and incubating at 60-80°C for 30 minutes.

2. GC-MS Parameters:

- Gas Chromatograph: Agilent 7890B or equivalent.

- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Injector: Splitless mode at 250°C.

- Oven Temperature Program:

- Initial temperature: 80°C, hold for 2 min.

- Ramp 1: 10°C/min to 200°C.

- Ramp 2: 5°C/min to 280°C, hold for 5 min.

- Mass Spectrometer: Agilent 5977A or equivalent.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 40-550.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

3. Data Analysis:

- Identify this compound and sclareol by comparing their retention times and mass spectra with those of authentic standards and/or with mass spectral libraries (e.g., NIST, Wiley).

Conclusion

The biosynthetic pathway to this compound, primarily through its precursor sclareol, is a subject of ongoing research with significant industrial implications. The characterization of the key enzymes, SsLPPS and SsSS from Salvia sclarea, has paved the way for the metabolic engineering of microorganisms for the sustainable production of sclareol. While the final enzymatic step to this compound in plants remains to be elucidated, the discovery of the direct this compound-producing enzyme CYC2 in bacteria offers an alternative avenue for biotechnological production. Further research is required to determine the kinetic parameters of the known enzymes and to identify the missing components of the pathway, which will undoubtedly accelerate the development of efficient and economically viable processes for the production of this compound and its valuable derivatives.

References

- 1. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US8617860B2 - Method for producing sclareol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. foreverest.net [foreverest.net]

Natural Sources of Sclarene in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclarene, a bicyclic diterpene hydrocarbon, and its oxygenated derivative, sclareol (B1681606), are valuable natural products with significant applications in the fragrance, flavor, and pharmaceutical industries. Sclareol, in particular, serves as a crucial precursor for the semi-synthesis of Ambrox®, a highly valued ambergris substitute. This technical guide provides an in-depth overview of the primary plant sources of this compound and sclareol, detailed methodologies for their extraction and quantification, and an exploration of their biosynthetic pathway.

Primary Plant Sources of this compound and Sclareol

The most significant natural source of sclareol, which is readily converted to this compound, is Clary Sage (Salvia sclarea)[1][2]. This plant, belonging to the Lamiaceae family, is cultivated globally for its essential oil and extracts rich in these diterpenes[2][3]. While other species within the Salvia genus and the broader Lamiaceae family are known to produce a diverse array of terpenoids, quantitative data on this compound and sclareol content are most extensively documented for S. sclarea. The genus Cistus (rockrose) is another notable source of labdane-type diterpenes, the structural class to which this compound and sclareol belong, although specific quantitative data for this compound are less common[4][5][6].

Quantitative Data on Sclareol Content

The concentration of sclareol in Salvia sclarea can vary significantly based on factors such as the plant's geographical origin, cultivation conditions, developmental stage, and the extraction method employed. The data presented below is primarily for sclareol, as it is the more abundant and directly extracted compound, which is the immediate precursor to this compound.

| Plant Species | Plant Part | Extraction Method | Compound | Concentration (% of Extract/Essential Oil) | Reference |

| Salvia sclarea | Flowering stems and leaves | Hydrodistillation (4 hours) | Sclareol | 41.8% | [7][8] |

| Salvia sclarea | Flowering stems and leaves | Hydrodistillation (3 hours) | Sclareol | 13.2% | [7] |

| Salvia sclarea | Aerial parts (wild) | Hydrodistillation | Sclareol | 8.7% | [9] |

| Salvia sclarea | Aerial parts (cultivated) | Hydrodistillation | Sclareol | 9.3% | [9] |

| Salvia sclarea | Flowers and leaves | Dichloromethane (B109758) extraction | Sclareol | up to 73.6% | [10] |

| Salvia sclarea | Essential Oil | UPLC-MS/MS Analysis | Sclareol | 0.239% | [11] |

Biosynthesis of Sclareol

In plants, the biosynthesis of diterpenes like sclareol originates from the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which takes place in the plastids[12]. The universal precursor for all diterpenes, geranylgeranyl diphosphate (B83284) (GGPP), is cyclized in a two-step process by two distinct diterpene synthases (diTPSs) to form sclareol. In Salvia sclarea, these enzymes are well-characterized.

The biosynthetic pathway can be summarized as follows:

-

Geranylgeranyl Diphosphate (GGPP) is the C20 precursor.

-

A Class II diTPS , specifically a labda-13-en-8-ol diphosphate synthase (SsLPPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, labda-13-en-8-ol diphosphate (LPP).

-

A Class I diTPS , sclareol synthase (SsSS), then facilitates the removal of the diphosphate group from LPP and the subsequent hydroxylation to yield sclareol [13].

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of sclareol from plant material, primarily focusing on Salvia sclarea.

Extraction of Sclareol-Rich Extracts

This method is suitable for obtaining the essential oil of Salvia sclarea, which contains sclareol, although the concentration can vary with distillation time[7][8].

-

Plant Material Preparation: Air-dry the flowering tops and leaves of Salvia sclarea in a shaded, well-ventilated area for approximately 10 days. Once dried, coarsely grind the plant material[14].

-

Apparatus: A Clevenger-type apparatus for hydrodistillation.

-

Procedure:

-

Place a known quantity (e.g., 100 g) of the dried, ground plant material into the distillation flask.

-

Add distilled water to the flask, typically in a 1:10 ratio (w/v) of plant material to water.

-

Heat the flask to boiling and collect the distillate over a period of 2 to 4 hours. Longer distillation times (e.g., 4 hours) have been shown to yield a higher percentage of sclareol in the essential oil[7][8].

-

Separate the essential oil from the aqueous distillate using a separatory funnel.

-

Dry the collected essential oil over anhydrous sodium sulfate (B86663) and store in a sealed, dark glass vial at 4°C until analysis.

-

Solvent extraction typically yields a higher concentration of sclareol compared to hydrodistillation as sclareol has relatively low volatility[10].

-

Plant Material Preparation: Use the steam-distilled, spent plant material from the hydrodistillation process or freshly dried and ground plant material[3].

-

Solvents: n-Hexane, petroleum ether, or ethanol (B145695) (95%)[3][15].

-

Procedure:

-

Initial Extraction (to obtain "concrete"): Macerate the plant material in n-hexane or petroleum ether at room temperature for a specified period (e.g., 2 hours) or perform a continuous extraction in a Soxhlet apparatus[3][15].

-

Filter the extract to remove the plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a waxy or semi-solid extract known as "concrete"[15].

-

Purification of Sclareol:

-

Dissolve the concrete in ethanol (e.g., 95%)[1].

-

Cool the ethanolic solution to a low temperature (e.g., -17°C to -20°C) to precipitate waxes and other less soluble impurities[1].

-

Filter the cold solution to remove the precipitated material.

-

The filtrate, which is an ethanolic solution of sclareol, can be further purified by adding activated carbon to remove pigments, followed by another filtration[1].

-

Reduce the ethanol concentration by adding water to precipitate the sclareol[1].

-

Collect the crystalline sclareol by filtration, followed by washing and drying[1].

-

-

SFE is a green technology that allows for the selective extraction of sclareol.

-

Plant Material: Dried and ground Salvia sclarea or a "concrete" obtained from a primary solvent extraction[16][17][18].

-

Apparatus: A supercritical fluid extractor.

-

Procedure (for selective extraction from concrete):

-

Load the concrete into the extraction vessel.

-

Perform a multi-step extraction. In the first step, use lower pressure and higher temperature (e.g., 90 bar and 50°C) to selectively extract lighter compounds like monoterpenes and sesquiterpenes[16][18].

-

In the second step, increase the pressure and lower the temperature (e.g., 100 bar and 40°C) to increase the density of the CO₂ and selectively extract sclareol and related diterpenes[16][18].

-

Collect the fractions from each step in separate separators.

-

Quantification of this compound and Sclareol by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and reliable method for the identification and quantification of this compound and sclareol in plant extracts.

-

Sample Preparation:

-

GC-MS Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 7890B GC System or similar.

-

Mass Spectrometer: Agilent 7000C triple-quadrupole MS or similar.

-

Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[14][20].

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[8][14].

-

Injector: Split/splitless injector at 250°C. A splitless injection is often preferred for trace analysis[21].

-

Oven Temperature Program: An example program could be: initial temperature of 60°C for 3 minutes, then ramp at 3°C/min to 240°C and hold for 10 minutes[22]. The program should be optimized for the specific separation.

-

MS Detector: Electron Impact (EI) ionization at 70 eV. The ion source temperature can be set to 230°C and the transfer line to 280°C[23].

-

Data Acquisition: Scan mode for qualitative analysis to identify compounds based on their mass spectra and retention times. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode can be used for higher sensitivity and selectivity[23].

-

-

Quantification:

-

Prepare a series of standard solutions of pure this compound and/or sclareol of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Inject the prepared sample and determine the peak area for this compound and/or sclareol.

-

Calculate the concentration of the analyte in the sample using the calibration curve. The results are typically expressed as a relative percentage of the total extract or essential oil.

-

Experimental and Analytical Workflow

The general workflow for the extraction and analysis of this compound and sclareol from plant material is depicted in the following diagram.

Conclusion

Salvia sclarea stands out as the most commercially significant and well-documented natural source of this compound and its immediate precursor, sclareol. The concentration of these valuable diterpenes is highly dependent on the chosen extraction methodology, with solvent-based and supercritical fluid extractions generally yielding higher concentrations than traditional hydrodistillation. The detailed protocols provided in this guide offer a solid foundation for researchers to efficiently extract and accurately quantify these compounds. Further research into other Salvia and Cistus species may reveal additional, potent natural sources of this compound and related labdane (B1241275) diterpenes, opening new avenues for their sustainable production and application in various industries.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Sclareol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of labdane-type diterpenes from Cistus creticus (subsp. creticus and subsp. eriocephalus), by GC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 7. ACG Publications - Greek Salvia sclarea L. Essential Oils: Effect of Hydrodistillation Time, Comparison of the Aroma Chemicals Using Hydrodistillation and HS-SPME Techniques [acgpubs.org]

- 8. acgpubs.org [acgpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. Supercritical Fluid Extraction of Essential Oil and Sclareol from a Clary Sage Concrete - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Salvia sclarea L. Essential Oil Extract and Its Antioxidative Phytochemical Sclareol Inhibit Oxytocin-Induced Uterine Hypercontraction Dysmenorrhea Model by Inhibiting the Ca2+–MLCK–MLC20 Signaling Cascade: An Ex Vivo and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea(L.) and their relevance for perfume manufacture [escholarship.org]

- 14. researchgate.net [researchgate.net]

- 15. US3060172A - Process for recovering sclareol from clary sage - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Supercritical Fluid Extraction of Essential Oil and Sclareol from a Clary Sage Concrete [ouci.dntb.gov.ua]

- 18. mdpi.com [mdpi.com]

- 19. uoguelph.ca [uoguelph.ca]

- 20. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 21. researchgate.net [researchgate.net]

- 22. scitepress.org [scitepress.org]

- 23. hrcak.srce.hr [hrcak.srce.hr]

The Biological Role of Sclarene in Plant Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sclarene, a bicyclic diterpene hydrocarbon, serves as a pivotal intermediate in the biosynthesis of a variety of specialized metabolites in plants, most notably sclareol (B1681606). While its direct biological activities are less studied than its more famous derivatives, this compound plays a crucial role in plant defense and adaptation. This technical guide provides a comprehensive overview of the biological role of this compound in plant metabolism, detailing its biosynthesis, regulation, and functions. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visualizations of relevant biochemical pathways and experimental workflows.

Introduction

This compound (C₂₀H₃₂) is a naturally occurring diterpene with a labdane (B1241275) skeleton, found in various plant species, including clary sage (Salvia sclarea), from which it derives its name[1]. As a secondary metabolite, this compound is not directly involved in the primary processes of growth and development, such as photosynthesis or respiration[1]. Instead, its significance lies in its role as a key precursor to other bioactive compounds and its likely involvement in the plant's defense mechanisms against a range of biotic and abiotic stresses[1]. Understanding the metabolic pathways and regulatory networks governing this compound production is crucial for applications in agriculture, biotechnology, and the development of novel pharmaceuticals and fragrances.

This compound Biosynthesis

The biosynthesis of this compound originates from the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are synthesized primarily through the methylerythritol phosphate (B84403) (MEP) pathway located in the plastids[2].

The central precursor for all diterpenes is the C20 molecule, (E,E,E)-geranylgeranyl diphosphate (GGPP). The formation of the bicyclic labdane skeleton of this compound from the linear GGPP molecule is a two-step process catalyzed by two distinct classes of diterpene synthases (diTPSs)[3][4]:

-

Class II diTPS (e.g., SsLPPS in Salvia sclarea) : This enzyme initiates the cyclization of GGPP through protonation of the terminal double bond, leading to the formation of a bicyclic diphosphate intermediate, typically labda-13-en-8-ol diphosphate (LPP)[3][5].

-

Class I diTPS (e.g., SsSS in Salvia sclarea) : This enzyme subsequently converts the LPP intermediate into the final diterpene product. While the primary product of SsSS is sclareol, the dehydration of sclareol can lead to the formation of this compound[1].

The subcellular localization of these biosynthetic enzymes is the plastids, consistent with the origin of the GGPP precursor from the MEP pathway[1][5].

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Genome-Wide Identification and Expression Analysis of Terpene Synthase Genes in Cymbidium faberi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antifungal activity of ethers, alcohols, and iodohydrin derivatives of sclareol against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Sclarene: A Comprehensive Technical Guide on its Discovery, Properties, and Synthesis

Introduction

Sclarene is a naturally occurring diterpene hydrocarbon with a labdane (B1241275) skeleton. It is a significant compound in the fragrance industry, primarily serving as a precursor for the semi-synthesis of the highly valued ambergris substitute, Ambrox®. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development and natural product chemistry.

Discovery and History

This compound is found in a variety of plants, most notably in Clary Sage (Salvia sclarea), from which its name is derived. It is also a constituent of other plants, including Podocarpus hallii and is found in the essential oils of some conifer species. While the presence of its close relative, sclareol (B1681606), in Clary Sage has been known for a considerable time, the specific history of the isolation and structure elucidation of this compound itself is not as well-documented in readily available literature. The initial investigations into the chemical constituents of Clary Sage likely led to the discovery of this compound. The structural elucidation would have been accomplished through classical chemical degradation methods and, later, confirmed by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical Properties

This compound is a viscous, colorless to pale yellow liquid with a characteristic woody and ambery odor. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 511-02-4 | |

| Molecular Formula | C₂₀H₃₂ | |

| Molecular Weight | 272.47 g/mol | |

| Boiling Point | 149-151 °C at 1.6 Torr | |

| Density | 0.940 g/cm³ at 20 °C | |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and other organic solvents. | |

| Appearance | Colorless to pale yellow viscous liquid | |

| Odor | Woody, ambery, with a hint of sage. | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 0.80 (s, 3H), 0.86 (s, 3H), 0.95 (s, 3H), 1.60 (s, 3H), 4.55 (s, 1H), 4.82 (s, 1H), 4.90-5.05 (m, 2H), 5.75-5.85 (m, 1H) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 14.5, 15.6, 19.0, 21.8, 24.2, 33.3, 33.5, 38.9, 39.2, 41.6, 42.1, 55.4, 56.2, 60.1, 106.6, 111.3, 145.4, 148.5 |

Methods of Production

Isolation from Natural Sources

The primary commercial source of this compound is the essential oil of Salvia sclarea. The isolation process typically involves the following steps:

-

Harvesting : The flowering tops and leaves of the clary sage plant are harvested.

-

Extraction : The plant material is subjected to steam distillation or solvent extraction to obtain the essential oil.[1][2][3]

-

Fractional Distillation : The crude essential oil is then fractionally distilled under reduced pressure to separate the different components. This compound, being a higher boiling point diterpene, is collected in a specific fraction.

-

Chromatographic Purification : For higher purity, the this compound-rich fraction can be further purified using column chromatography on silica (B1680970) gel or alumina.

Chemical Synthesis

While the total synthesis of this compound has been a subject of academic interest, it is not the commercially viable route for its production due to the complexity and cost. The semi-synthesis from more readily available precursors is more common. For instance, this compound can be synthesized from its more abundant relative, sclareol, through dehydration reactions.

Biosynthesis of this compound

The biosynthesis of this compound in plants like Salvia sclarea follows the methylerythritol phosphate (B84403) (MEP) pathway to produce the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP).[4][5] The subsequent steps are catalyzed by diterpene synthases (diTPSs). While the direct biosynthetic pathway to this compound is not fully elucidated, it is believed to be very similar to that of sclareol, which involves a class II diTPS and a class I diTPS.[5]

A proposed biosynthetic pathway is as follows:

-

Cyclization of GGPP : A class II diTPS catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, labda-13-en-8-yl diphosphate carbocation.

-

Formation of this compound : A subsequent class I diTPS catalyzes the elimination of the diphosphate group and a proton to form the double bonds characteristic of this compound.

Caption: Proposed biosynthetic pathway of this compound from GGPP.

Biological Activity

The direct biological activity of pure this compound has not been extensively studied, and there is a lack of quantitative data (e.g., IC₅₀ or MIC values) in the literature. However, extracts of Salvia sclarea and related compounds have shown some biological activities.

| Compound/Extract | Activity | Organism/Cell Line | Quantitative Data (MIC/IC₅₀) | Reference(s) |

| Salvia sclarea essential oil | Antibacterial | E. coli, S. aureus | Not specified for this compound | [6] |

| Sclareolide (a derivative of this compound) | Antibacterial | S. aureus | Not specified | |

| Ambrox (a derivative of this compound) | Antibacterial | S. aureus | Not specified | |

| Extracts of Salvia tebesana and S. sclareopsis | Antibacterial, Cytotoxic | Various bacteria and cancer cell lines | MICs and IC₅₀s reported for extracts |

It is important to note that the activities of the extracts cannot be solely attributed to this compound, as they contain a complex mixture of compounds. Further research is needed to determine the specific biological activities of purified this compound.

Role in Olfactory Signaling

As a fragrance molecule, this compound interacts with the olfactory system to elicit the perception of its characteristic woody and ambery scent. The olfactory signaling pathway is a complex G-protein coupled receptor (GPCR) mediated cascade.[7][8][9]

The proposed mechanism for this compound's odor perception is as follows:

-

Binding to Olfactory Receptors : this compound molecules, upon inhalation, dissolve in the nasal mucus and are transported to the olfactory receptors (ORs) on the cilia of olfactory sensory neurons. This transport may be facilitated by odorant-binding proteins (OBPs).[10][11]

-

Activation of G-protein : The binding of this compound to a specific OR induces a conformational change in the receptor, which in turn activates an olfactory-specific G-protein (Gαolf).[9]

-

Activation of Adenylyl Cyclase : The activated Gαolf subunit dissociates and activates adenylyl cyclase III.

-

cAMP Production : Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Opening of Ion Channels : cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Na⁺ and Ca²⁺ ions.

-

Depolarization and Action Potential : The influx of cations depolarizes the olfactory sensory neuron. If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.

Caption: Hypothesized olfactory signaling pathway for this compound.

Experimental Protocols

General Protocol for Isolation of this compound from Salvia sclarea

This protocol provides a general outline for the laboratory-scale isolation of this compound. Optimization of specific parameters may be required.

Materials:

-

Dried flowering tops of Salvia sclarea

-

Hexane (B92381) or ethanol (reagent grade)

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

-

Rotary evaporator

-

Steam distillation apparatus

-

Chromatography column

Procedure:

-

Extraction:

-

Steam Distillation: Pack the dried plant material into the steam distillation apparatus. Pass steam through the material to volatilize the essential oil. Collect the distillate and separate the oil from the aqueous phase.

-

Solvent Extraction: Macerate the dried plant material in hexane or ethanol for 24-48 hours at room temperature. Filter the extract and concentrate the solvent using a rotary evaporator to obtain the crude extract.

-

-

Drying: Dry the obtained essential oil or crude extract over anhydrous sodium sulfate.

-

Fractional Distillation (Optional): For a cleaner separation, the crude oil can be subjected to fractional distillation under reduced pressure to enrich the diterpene fraction.

-

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Load the concentrated extract onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Combine the this compound-rich fractions and evaporate the solvent to obtain purified this compound.

-

Total Synthesis of this compound

Conclusion

This compound is a diterpene of significant industrial importance, primarily due to its role as a precursor in the synthesis of Ambrox®. While its direct biological activities are not yet well-defined, its unique olfactory properties have made it a valuable component in the fragrance industry. This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its natural sources and biosynthesis to its physicochemical properties and its interaction with the olfactory system. Further research is warranted to fully elucidate the biological activities of pure this compound and to develop more efficient and sustainable methods for its production.

References

- 1. FR2499554A1 - PROCESS FOR THE PREPARATION OF SCLAREOL - Google Patents [patents.google.com]

- 2. Salvia sclarea Essential Oil Chemical Composition and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. nbinno.com [nbinno.com]

- 5. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apioa.fins.uns.ac.rs [apioa.fins.uns.ac.rs]

- 7. sites.evergreen.edu [sites.evergreen.edu]

- 8. Reactome | Olfactory Signaling Pathway [reactome.org]

- 9. G protein-coupled receptor-G protein interactions: a single-molecule perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Odorant-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Odorant-binding protein - Wikipedia [en.wikipedia.org]

Sclarene: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Diterpene Sclarene, Covering its Physicochemical Properties, Biosynthesis, and Relevant Experimental Protocols.

This technical guide provides a comprehensive overview of this compound (CAS No. 511-02-4), a bicyclic diterpene hydrocarbon of significant interest in the fields of fragrance chemistry, natural product synthesis, and potentially, drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological synthesis, and key experimental methodologies.

Physicochemical Properties of this compound

This compound is a diterpene with a labdane (B1241275) skeleton, characterized by the chemical formula C₂₀H₃₂.[1] Its molecular structure and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 511-02-4 | [1] |

| Molecular Formula | C₂₀H₃₂ | [1] |

| Molecular Weight | 272.47 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Woody, amber, dry, cedar | [2] |

| Boiling Point | 149-151 °C at 1.6 Torr | [1] |

| Solubility | Soluble in ethanol; insoluble in water | [3] |

Biosynthesis of this compound

This compound is a naturally occurring compound found in various plants, notably in Clary Sage (Salvia sclarea).[4] Its biosynthesis is intricately linked to the production of its precursor, sclareol (B1681606). The pathway begins with the universal precursor for diterpenes, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP).[3]

The formation of the labdane skeleton is catalyzed by a two-step process involving two classes of diterpene synthases (diTPSs). A class II diTPS first cyclizes GGPP to form a labdadienyl/copalyl diphosphate (LPP/CPP) intermediate. Subsequently, a class I diTPS catalyzes the conversion of this intermediate to sclareol. This compound is then derived from sclareol, likely through a dehydration reaction.[5]

Biosynthetic pathway of this compound from GGPP.

Experimental Protocols

This section details key experimental protocols relevant to the study of this compound. These methodologies are foundational for its synthesis, analysis, and biological evaluation.

Chemical Synthesis of this compound from Sclareol

While this compound is naturally occurring, it can also be synthesized from its more abundant precursor, sclareol. This is typically achieved through a dehydration reaction.

Protocol:

-

Dissolution: Dissolve sclareol in a suitable aprotic solvent (e.g., toluene (B28343) or hexane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, to the solution.

-

Dehydration: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the organic layer with water to remove any remaining salts. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane).

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent, such as hexane (B92381) or ethyl acetate.

-

GC Conditions:

-

Injector: Set to a temperature of 250 °C.

-

Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Use helium or hydrogen at a constant flow rate.

-

Oven Program: Start at an initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: Set to 230 °C.

-

Quadrupole Temperature: Set to 150 °C.

-

-

Data Analysis: Identify this compound by its retention time and by comparing its mass spectrum to a reference library.

In Vitro Bioactivity Screening: Cytotoxicity Assay

The potential of this compound as a therapeutic agent can be initially assessed through in vitro cytotoxicity assays against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the cells with the compound for 24, 48, or 72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Logical and Experimental Workflows

The study of this compound and its potential applications often follows a structured workflow, from its synthesis and characterization to the evaluation of its biological activities.

A typical research workflow for this compound.

This compound is also a key intermediate in the synthesis of Ambrox®, a valuable fragrance ingredient. This relationship highlights its industrial relevance.

Relationship of this compound to Ambrox® synthesis.

References

- 1. Squalane(111-01-3) 1H NMR [m.chemicalbook.com]

- 2. cheminent.fi [cheminent.fi]

- 3. sctunisie.org [sctunisie.org]

- 4. researchgate.net [researchgate.net]

- 5. GC-MS/MS method for determination and pharmacokinetics of sclareol in rat plasma after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Sclarene: A Technical Guide

Introduction: Sclarene (CAS 511-02-4) is a naturally occurring bicyclic diterpene hydrocarbon featuring a labdane (B1241275) skeleton.[1] Its molecular formula is C₂₀H₃₂ with a molecular weight of approximately 272.5 g/mol .[1] As a key biosynthetic precursor to other commercially significant compounds, such as sclareol (B1681606) and Ambrox®, a thorough understanding of its structural characteristics is crucial for researchers in natural product chemistry, biotechnology, and fragrance development. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for their acquisition.

Quantitative Spectroscopic Data

Table 1: ¹³C and ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Carbon No. | Predicted ¹³C Shift (δ, ppm) | Predicted ¹H Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |

| 1 | 39.0 - 40.0 | 1.00 - 1.80 | m |

| 2 | 18.0 - 19.0 | 1.40 - 1.60 | m |

| 3 | 41.5 - 42.5 | 1.10 - 1.50 | m |

| 4 | 33.0 - 34.0 | - | Quaternary C |

| 5 | 55.0 - 56.0 | 0.80 - 1.00 | m |

| 6 | 24.0 - 25.0 | 1.50 - 1.70 | m |

| 7 | 38.0 - 39.0 | 1.90 - 2.10 | m |

| 8 | 148.0 - 149.0 | - | Quaternary C |

| 9 | 56.5 - 57.5 | 1.20 - 1.40 | m |

| 10 | 39.5 - 40.5 | - | Quaternary C |

| 11 | 20.0 - 21.0 | 1.95 - 2.15 | m |

| 12 | 39.0 - 40.0 | 2.00 - 2.20 | m |

| 13 | 145.0 - 146.0 | - | Quaternary C |

| 14 | 140.0 - 141.0 | 6.20 - 6.40 | dd, J ≈ 17.5, 10.5 Hz |

| 15 | 110.0 - 111.0 | 4.90 - 5.10 | dd, J ≈ 17.5, 1.5 Hz (trans), J ≈ 10.5, 1.5 Hz (cis) |

| 16 | 112.0 - 113.0 | 4.95 - 5.05 | s |

| 17 | 106.0 - 107.0 | 4.50 & 4.85 | s (each) |

| 18 | 33.0 - 34.0 | 0.80 - 0.85 | s |

| 19 | 21.0 - 22.0 | 0.85 - 0.90 | s |

| 20 | 14.0 - 15.0 | 0.65 - 0.70 | s |

Note: Chemical shifts for carbons in sp³ hybridized environments typically range from 0-77 ppm, while sp² carbons (alkenes) appear between 100-150 ppm.[2][3] Proton chemical shifts for alkanes are generally found between 0.8-1.9 ppm, while vinylic protons are more deshielded, appearing between 4.5-7.0 ppm.[4]

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3080 - 3095 | C-H Stretch | Medium | =C-H (Alkenyl) |

| 2850 - 2960 | C-H Stretch | Strong | -C-H (Alkyl) |

| 1640 - 1650 | C=C Stretch | Medium | Alkene |

| 1445 - 1465 | C-H Bend (Scissoring) | Medium | -CH₂- |

| 1370 - 1385 | C-H Bend (Rocking) | Medium | -CH₃ |

| 890 - 910 | C-H Bend (Out-of-plane) | Strong | =CH₂ |

Note: The IR spectrum reveals characteristic absorptions for its hydrocarbon structure. The presence of both sp² and sp³ C-H stretches is a key feature, distinguishing the alkenyl and alkyl portions of the molecule. The C=C stretching vibration confirms the presence of double bonds.[5]

Table 3: Mass Spectrometry (MS) Data for this compound

| m/z (Mass/Charge Ratio) | Interpretation | Relative Abundance |

| 272 | M⁺ (Molecular Ion) | Moderate |

| 257 | [M - CH₃]⁺ | Moderate |

| 204 | [M - C₅H₈]⁺ (Retro-Diels-Alder Fragmentation) | Strong |

| 137 | Further fragmentation of C₁₀H₁₆ fragment | Strong (Base Peak) |

| 121 | Further fragmentation | High |

| 95 | Further fragmentation | High |

| 81 | Further fragmentation | High |

Note: The molecular ion peak at m/z 272 confirms the molecular weight. Alkenes and cyclic alkanes often undergo characteristic fragmentation patterns, including the loss of small alkyl groups and retro-Diels-Alder reactions.[6][7]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of purified this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition : The spectrometer is tuned to the proton frequency. Data is acquired over a spectral width of 0-12 ppm. A sufficient number of scans are collected to ensure a good signal-to-noise ratio, typically 16 to 64 scans, with a relaxation delay of 1-2 seconds between pulses.

-

¹³C NMR Acquisition : The spectrometer is tuned to the carbon frequency (~100 MHz or 125 MHz, respectively). A proton-decoupled spectrum is acquired over a spectral width of 0-220 ppm. Due to the low natural abundance of ¹³C, a larger number of scans (typically >1024) and a longer relaxation delay (2-5 seconds) are required.

-

Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation : A small drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film. Alternatively, a solution of this compound in a volatile solvent like dichloromethane (B109758) can be deposited on a single salt plate, and the solvent is allowed to evaporate.

-

Instrumentation : An FT-IR (Fourier-Transform Infrared) spectrometer is used for analysis.

-

Data Acquisition : A background spectrum of the clean salt plates (or air) is recorded first. The sample is then placed in the spectrometer's sample holder. The spectrum is typically recorded over the range of 4000 to 600 cm⁻¹.[8] Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : this compound is typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) due to its volatility. A dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or ethyl acetate) is injected into the GC. The GC separates this compound from other components before it enters the mass spectrometer.

-

Instrumentation : A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source is commonly used.

-

Ionization : In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[9]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Data Acquisition : The detector records the abundance of each ion at a specific m/z, generating a mass spectrum. The data is collected over a mass range of approximately 40-400 amu.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like this compound.

References

- 1. This compound | C20H32 | CID 11323257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

The In Vivo Function of Sclarene in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclarene, a bicyclic diterpene hydrocarbon with the chemical formula C₂₀H₃₂, is a significant secondary metabolite in a variety of plant species, most notably in clary sage (Salvia sclarea). While it is recognized primarily as a key biosynthetic precursor to the commercially valuable diterpene alcohol sclareol (B1681606), emerging research indicates that this compound itself may possess intrinsic biological functions within the plant. This technical guide provides an in-depth exploration of the known and putative in vivo roles of this compound, its biosynthesis, and the signaling pathways that likely regulate its production. This document is intended to serve as a comprehensive resource for researchers investigating plant secondary metabolism and professionals in drug development exploring natural product pipelines.

Biosynthesis of this compound

This compound is synthesized via the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is the primary route for the biosynthesis of isoprenoid precursors in plastids.[1] The universal precursor for all diterpenes, including this compound, is (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP), a 20-carbon molecule.[1]

The biosynthesis of this compound from GGPP is a two-step process catalyzed by two distinct monofunctional diterpene synthases (diTPSs): a class II diTPS and a class I diTPS.[2]

-

Step 1: Cyclization of GGPP. A class II diTPS, labda-13-en-8-ol diphosphate synthase (LPPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, labda-13-en-8-ol diphosphate (LPP).[2]

-

Step 2: Conversion to this compound. While the direct conversion of LPP to this compound is not fully elucidated, it is understood to be a dehydration product of sclareol. Sclareol is produced from LPP by a class I diTPS, sclareol synthase (SS).[1][2] It is hypothesized that this compound can be formed through the dehydration of sclareol.

The subcellular localization of this compound biosynthesis is believed to be in the plastids, as the precursor GGPP is predominantly derived from the plastidial MEP pathway.[1][2] Studies on the diTPSs involved in sclareol biosynthesis in Salvia sclarea have shown that these enzymes possess N-terminal signal sequences that target them to the chloroplast.[1][2]

In Vivo Functions of this compound

The in vivo functions of this compound in plants are not yet fully understood, but evidence suggests its involvement in plant defense and potentially in allelopathic interactions. As a secondary metabolite, its production is often linked to the plant's response to environmental stimuli.[1]

Role in Plant Defense

This compound, like many other diterpenes, is likely involved in the plant's defense mechanisms against both biotic and abiotic stressors.[1] The production of such secondary metabolites is a common plant strategy to deter herbivores, pathogens, and to cope with unfavorable environmental conditions.[3]

-

Biotic Stress: The accumulation of diterpenes can act as a deterrent to herbivores due to their taste or toxicity. While direct evidence for this compound's role is limited, the broader class of labdane-type diterpenes has been shown to exhibit antibacterial and antifungal properties.[4]

-

Abiotic Stress: The concentration of this compound in plant tissues can be influenced by environmental factors such as drought, salinity, and UV radiation, suggesting a role in mitigating these stresses.[1] Secondary metabolites can act as antioxidants or stabilizers of cell membranes under stressful conditions.[1]

Allelopathic Potential

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. This compound, as a volatile organic compound, has the potential to act as an allelochemical, influencing the germination and growth of neighboring plants.[1] However, specific studies on the allelopathic activity of this compound are currently lacking.

Quantitative Data on this compound and Related Diterpenes

Direct quantitative data on the in vivo function of this compound is scarce. However, studies on the closely related compound sclareol and the essential oil of Salvia sclarea under stress conditions provide valuable insights.

Table 1: Effect of Abiotic Stress on Essential Oil Yield in Salvia sclarea

| Stress Condition | Essential Oil Yield (% of control) | Reference |

| Moderate Drought | Increased | [5] |

| Severe Drought | Decreased | [5] |

| 25 mM NaCl | Increased | [6] |

| 50 mM NaCl | Decreased | [6] |

| 75 mM NaCl | Decreased | [6] |

Table 2: Sclareol Content in Wild vs. Cultivated Salvia sclarea

| Condition | Sclareol (% of essential oil) | Reference |

| Wild | 8.7% | [7] |

| Cultivated | 9.3% | [7] |

Signaling Pathways

The biosynthesis of this compound is tightly regulated by a complex network of signaling pathways that respond to both developmental cues and environmental stresses. The jasmonate signaling pathway is a key regulator of the production of many terpenoids involved in plant defense.

Jasmonate-Mediated Regulation

Methyl jasmonate (MeJA), a key signaling molecule in the jasmonate pathway, has been shown to induce the expression of genes involved in diterpene biosynthesis.[8] It is plausible that MeJA also regulates this compound biosynthesis in Salvia sclarea. The proposed signaling cascade is as follows:

-

Stress Perception: Biotic or abiotic stress triggers the synthesis of jasmonic acid (JA) and its active form, jasmonoyl-isoleucine (JA-Ile).

-

Signal Transduction: JA-Ile binds to its receptor, COI1, leading to the degradation of JAZ repressor proteins.

-

Transcriptional Activation: The degradation of JAZ proteins releases transcription factors (TFs) such as MYC2, which then activate the expression of genes encoding enzymes in the MEP pathway and diterpene synthases, including those involved in this compound biosynthesis.

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissue using GC-MS

This protocol describes a general method for the extraction and quantification of this compound from plant tissues, adapted from methods used for other diterpenes.[9][10][11]

Materials:

-

Fresh or freeze-dried plant tissue (e.g., leaves, flowers of Salvia sclarea)

-

Liquid nitrogen

-

Mortar and pestle

-

n-Hexane (GC grade)

-

Anhydrous sodium sulfate (B86663)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

This compound standard

Procedure:

-

Sample Preparation: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Extraction:

-

Weigh approximately 1 g of the powdered tissue into a glass vial.

-

Add 10 mL of n-hexane to the vial.

-

Vortex the mixture for 1 minute.

-

Sonicate the mixture in an ultrasonic bath for 15 minutes.

-

Centrifuge the mixture at 3000 rpm for 10 minutes.

-

-

Purification:

-

Carefully transfer the supernatant to a new glass vial.

-

Add a small amount of anhydrous sodium sulfate to the supernatant to remove any residual water.

-

Filter the extract through a 0.22 µm syringe filter into a GC vial.

-

-

GC-MS Analysis:

-

Inject 1 µL of the extract into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Set the oven temperature program to achieve good separation of this compound from other components. A typical program might be: initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

The mass spectrometer should be operated in full scan mode to identify this compound based on its mass spectrum and retention time compared to a pure standard.

-

For quantification, create a calibration curve using a series of this compound standards of known concentrations.

-

In Vivo Functional Analysis of this compound in Plant Defense

This protocol outlines a hypothetical experiment to investigate the role of this compound in plant defense against a fungal pathogen.

Materials:

-

Arabidopsis thaliana plants (wild-type)

-

This compound solution (dissolved in a minimal amount of ethanol (B145695) and diluted in water containing a surfactant like Tween-20)

-

Control solution (water with the same concentration of ethanol and Tween-20)

-

Fungal pathogen spores (e.g., Botrytis cinerea)

-

Sterile water

-

Pipettes

-

Growth chambers

Procedure:

-

Plant Treatment:

-

Grow Arabidopsis thaliana plants to the 4-6 leaf stage.

-

Divide the plants into two groups: treatment and control.

-

Apply the this compound solution to the leaves of the treatment group using a fine sprayer until runoff.

-

Apply the control solution to the leaves of the control group in the same manner.

-

Allow the plants to dry for 24 hours in the growth chamber.

-

-

Pathogen Inoculation:

-

Prepare a spore suspension of the fungal pathogen in sterile water.

-

Inoculate both the treatment and control plants by placing a droplet of the spore suspension onto the center of each leaf.

-

Maintain high humidity for the first 24 hours post-inoculation to facilitate infection.

-

-

Data Collection and Analysis:

-

Monitor the plants daily for the development of disease symptoms (e.g., lesion size).

-

At 3-5 days post-inoculation, measure the lesion diameter on the leaves of both groups.

-

Statistically analyze the data to determine if this compound treatment significantly reduces disease severity compared to the control.

-

Additionally, tissue can be harvested at different time points to analyze the expression of defense-related genes using RT-qPCR.

-

Conclusion and Future Directions

This compound is an important diterpene in plants, serving as a key precursor to sclareol and likely playing a direct role in plant defense and other ecological interactions. While our understanding of its biosynthesis is advancing, the specific in vivo functions and the signaling pathways that regulate its production and are triggered by its presence require further investigation. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for future research in this area. Elucidating the precise roles of this compound could open new avenues for developing pest-resistant crops and for the discovery of novel bioactive compounds for pharmaceutical and other applications. Future research should focus on quantifying this compound levels in response to a wider range of specific stressors, identifying the transcription factors that directly regulate this compound biosynthetic genes, and characterizing the downstream effects of this compound on plant physiology and gene expression.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Labdane Diterpenes-Based Synthetic Derivatives: Identification of a Bifunctional Vasodilator That Inhibits CaV1.2 and Stimulates KCa1.1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. innspub.net [innspub.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]

- 11. Sample Preparation from Plant Tissue for Gas Chromatography-Mass Spectrometry (GC-MS)we - PubMed [pubmed.ncbi.nlm.nih.gov]

Sclarene's Role in Plant Defense: A Technical Guide

Abstract

Sclarene, a bicyclic diterpene hydrocarbon, is a key secondary metabolite in a variety of plants, most notably clary sage (Salvia sclarea). While its role as a precursor to the commercially significant diterpene alcohol, sclareol (B1681606), is well-established, its intrinsic function within the plant's defense arsenal (B13267) is an area of growing interest. This technical guide provides a comprehensive overview of this compound's involvement in plant defense mechanisms, detailing its biosynthesis, the signaling pathways that regulate its production, and its potential as a direct defense compound. This document synthesizes current knowledge, presents quantitative data where available, and provides detailed experimental protocols to facilitate further research in this domain.

Introduction